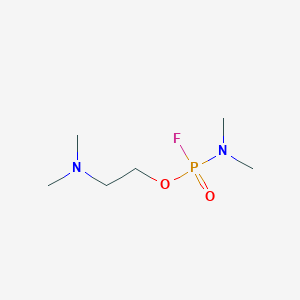
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is a chemical compound known for its potent inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This compound has been widely used in scientific research, particularly in the study of acetylcholinesterase inhibitors and the development of new drugs for neurological disorders such as Alzheimer’s disease.
Métodos De Preparación
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine can be synthesized by reacting dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. The reaction produces the compound as a colorless liquid that is soluble in organic solvents but insoluble in water. Industrial production methods typically involve similar synthetic routes but may include additional purification steps to ensure high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter its functional groups, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the mechanisms of acetylcholinesterase inhibition.
Biology: Researchers use it to investigate the biochemical and physiological effects of organophosphate compounds.
Medicine: The compound is instrumental in developing new drugs for treating neurological disorders such as Alzheimer’s disease.
Industry: It is used in the synthesis of other chemical compounds and as a research tool in various industrial applications.
Mecanismo De Acción
The compound inhibits acetylcholinesterase by binding irreversibly to the enzyme’s active site. This prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The resulting increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure. The molecular targets and pathways involved include the cholinergic system and various signaling pathways associated with neurotransmitter regulation.
Comparación Con Compuestos Similares
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is unique due to its specific inhibitory action on acetylcholinesterase and its ability to bind irreversibly to the enzyme. Similar compounds include other organophosphate acetylcholinesterase inhibitors, such as:
Sarin: A highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.
Malathion: An organophosphate insecticide that also inhibits acetylcholinesterase but is less potent than sarin.
Parathion: Another organophosphate insecticide with similar properties but different toxicity levels.
These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific applications.
Propiedades
Número CAS |
141102-74-1 |
|---|---|
Fórmula molecular |
C6H16FN2O2P |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16FN2O2P/c1-8(2)5-6-11-12(7,10)9(3)4/h5-6H2,1-4H3 |
Clave InChI |
SQOVUABAJBECMK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOP(=O)(N(C)C)F |
SMILES canónico |
CN(C)CCOP(=O)(N(C)C)F |
Sinónimos |
2-dimethylaminoethyl-(dimethylamido)fluorophosphate GV substance GV-phosphoramidofluoridate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















